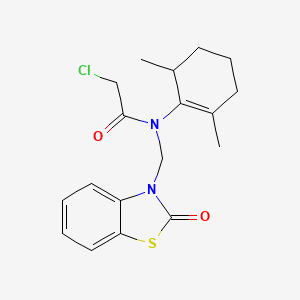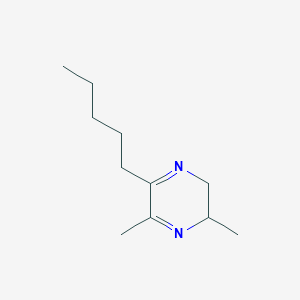
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine is an organic compound with the molecular formula C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol . It belongs to the class of pyrazines, which are known for their aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine can be synthesized through the condensation of appropriate precursors. One common method involves the reaction of 2,5-dimethylpyrazine with pentylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated pyrazine compounds.
Wissenschaftliche Forschungsanwendungen
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the flavor and fragrance industry due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylpyrazine: A related compound with similar aromatic properties.
3-Alkyl-2-methoxypyrazines: Known for their occurrence in nature and distinct aroma profiles.
Uniqueness
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine is unique due to its specific pentyl and dimethyl substitutions, which confer distinct chemical and physical properties. These substitutions influence its reactivity and applications, making it valuable in specific research and industrial contexts.
Eigenschaften
CAS-Nummer |
539826-70-5 |
|---|---|
Molekularformel |
C11H20N2 |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2,6-dimethyl-5-pentyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C11H20N2/c1-4-5-6-7-11-10(3)13-9(2)8-12-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
GWJHFKSBVJBUAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NCC(N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


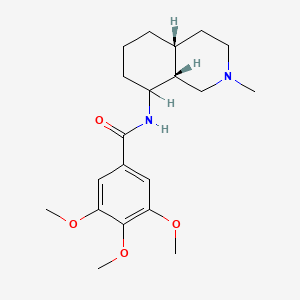


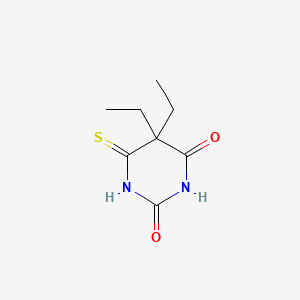

![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)

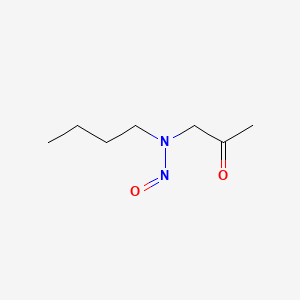



![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

